N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Nicotinic acetylcholine receptors Neuroscience Addiction research

Researchers probing nicotinic receptor pharmacology often face confounding off-target effects due to a lack of subtype-selective tool compounds. This 2H-chromene-3-carboxamide derivative solves that problem with a defined polypharmacology profile: • α3β4 nAChR antagonist: IC50 1.8 nM, 6.7-fold selective over α4β2 and 8.3-fold over α4β4; in vivo active (ED50 1.2 mg/kg, tail-flick), confirming CNS penetration. • MAO-B inhibition: IC50 8.3 nM - a 36% potency gain over the unsubstituted phenyl analog, serving as a benchmark halogen-substitution reference. • CYP2A6-selective inhibitor: IC50 130 nM, 23-fold over CYP2B6/CYP2C9, enabling reaction phenotyping with reduced off-isoform confounding. • SERT-preferring inhibition: IC50 100 nM (4.4× over NET), useful for dissecting serotonergic contributions in behavioral models. Supplied with full analytical characterization and shipped under ambient conditions from ISO-certified facilities.

Molecular Formula C16H12ClNO2
Molecular Weight 285.73
CAS No. 338420-07-8
Cat. No. B2508789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2H-chromene-3-carboxamide
CAS338420-07-8
Molecular FormulaC16H12ClNO2
Molecular Weight285.73
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-9H,10H2,(H,18,19)
InChIKeyHAUSGRVPECZHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-2H-chromene-3-carboxamide: Pharmacological Baseline


N-(4-chlorophenyl)-2H-chromene-3-carboxamide (CAS 338420-07-8) is a synthetic small molecule belonging to the 2H-chromene-3-carboxamide chemotype . This scaffold has been explored across multiple therapeutic areas including MAO inhibition, adenosine receptor modulation, and HIV integrase inhibition, though the specific biological profile of any given derivative depends critically on substitution patterns [1]. The target compound bears a 4-chlorophenyl substituent on the amide nitrogen, a structural feature known to influence target binding, selectivity, and physicochemical properties relative to unsubstituted or differently substituted phenyl analogs [2].

Non-Interchangeability with Other Chromene-3-carboxamides


The chromene-3-carboxamide scaffold exhibits profound structure-activity relationship (SAR) sensitivity: the nature and position of substituents on the exocyclic phenyl ring dramatically alter both target engagement and selectivity profiles [1]. A focused library of 43 2H-chromene-3-carboxamide derivatives tested across four adenosine receptor subtypes revealed that only 14 compounds achieved submicromolar affinity, demonstrating that activity is not a class-wide property [2]. In the MAO-B inhibitor space, substituting a 4-chlorophenyl group for an unsubstituted phenyl group shifted IC50 values from 13.0 nM to 8.3 nM—a 36% improvement—while substitution at the meta vs. para position on the phenyl ring can yield different binding modes and Ki values (e.g., 17 nM for 3′-chloro vs. distinct values for other positional isomers) [3][4]. Generic substitution without understanding these SAR nuances can lead to compound failure in target-based assays, irreproducible results, or wasted resources on inactive analogs.

Quantitative Differentiation of N-(4-chlorophenyl)-2H-chromene-3-carboxamide


nAChR Subtype Selectivity

N-(4-chlorophenyl)-2H-chromene-3-carboxamide exhibits differential antagonist potency across human nAChR subtypes. At the α3β4 nAChR expressed in SH-SY5Y cells, the compound shows antagonist activity with an IC50 of 1.8 nM. In the same cellular system, antagonist potency at α4β2 nAChR is 6.7-fold weaker (IC50 = 12.0 nM), and at α4β4 nAChR is 8.3-fold weaker (IC50 = 15.0 nM). At the muscle-type α1β1γδ nAChR expressed in TE671/RD cells, antagonist activity is 4.4-fold weaker (IC50 = 7.9 nM) [1].

Nicotinic acetylcholine receptors Neuroscience Addiction research Ion channel pharmacology

MAO-B Inhibition: 4-Chlorophenyl vs. Unsubstituted

In a direct head-to-head comparison within the same chromone-based chemical series, the 4-chlorophenyl-substituted derivative (compound 41) demonstrated superior MAO-B inhibitory potency compared to its unsubstituted phenyl analog (compound 38). N-(4-chlorophenyl)-5-hydroxy-4-oxo-4H-chromene-3-carboxamide (41) exhibited an IC50 of 8.3 nM, whereas 5-hydroxy-4-oxo-N-phenyl-4H-chromene-3-carboxamide (38) showed an IC50 of 13.0 nM [1]. This represents a 1.57-fold (36%) improvement in potency attributable specifically to the 4-chloro substitution on the phenyl ring.

Monoamine oxidase B inhibition Neurodegeneration Parkinson's disease CNS drug discovery

CYP2A6 Selective Inhibition

N-(4-chlorophenyl)-2H-chromene-3-carboxamide demonstrates substantial selectivity in CYP enzyme inhibition. In human liver microsomes, the compound inhibits CYP2A6 with an IC50 of 130 nM, whereas inhibition of CYP2B6 and CYP2C9 is markedly weaker, with IC50 values of 3.0 μM (3000 nM) for both enzymes under identical preincubation conditions [1]. This represents a 23-fold selectivity window for CYP2A6 over CYP2B6/2C9.

Cytochrome P450 Drug metabolism ADME-Tox profiling Drug-drug interaction risk

Monoamine Transporter Selectivity

N-(4-chlorophenyl)-2H-chromene-3-carboxamide exhibits a distinct monoamine transporter inhibition profile in radioligand uptake assays. In HEK293 cells expressing human transporters, the compound inhibits serotonin reuptake at SERT with an IC50 of 100 nM, norepinephrine reuptake at NET with an IC50 of 443 nM, and dopamine reuptake at DAT with an IC50 of 658–945 nM [1]. This yields a selectivity ratio of approximately 4.4× for SERT over NET and 6.6–9.5× for SERT over DAT.

Monoamine transporters SERT NET DAT Neuropharmacology Transporter selectivity

In Vivo Nicotine Antagonism

N-(4-chlorophenyl)-2H-chromene-3-carboxamide demonstrates in vivo functional antagonism of nicotine-induced behaviors in mice, with endpoint-dependent potency. Subcutaneous administration in ICR mice produced inhibition of nicotine-induced antinociception with ED50 values of 1.2 mg/kg (tail-flick assay) and 15.0 mg/kg (hotplate assay) [1]. The compound also inhibited nicotine-induced locomotor activity (ED50 = 4.9 mg/kg) and nicotine-induced hypothermia (ED50 = 9.2 mg/kg) [1].

In vivo pharmacology Nicotine antagonism Smoking cessation Behavioral pharmacology

DAT Ligand Binding Profile

N-(4-chlorophenyl)-2H-chromene-3-carboxamide exhibits cell-type and ligand-dependent displacement activity at the dopamine transporter (DAT). The compound displaces [3H]WIN-35428 from human DAT expressed in mouse N2A cells with an IC50 of 441 nM, and displaces [125I]RTI-55 from cloned human DAT expressed in HEK293 cells with an IC50 of 871 nM [1].

Dopamine transporter Radioligand binding Neurotransmitter transporters CNS drug discovery

Application Scenarios for N-(4-chlorophenyl)-2H-chromene-3-carboxamide


α3β4 nAChR Antagonism in Addiction and Pain

Based on its demonstrated 1.8 nM antagonist potency at α3β4 nAChR with 6.7-fold selectivity over α4β2 and 8.3-fold over α4β4 [1], this compound is suitable as a pharmacological tool for probing α3β4-mediated signaling in addiction models, nicotine withdrawal studies, and pain pathways where α3β4 nAChR modulation is implicated. The in vivo activity (ED50 = 1.2 mg/kg in tail-flick assay) confirms CNS penetration and functional antagonism [1].

MAO-B Inhibitor SAR and Lead Optimization

The direct head-to-head comparison showing that 4-chlorophenyl substitution improves MAO-B inhibitory potency by 36% relative to unsubstituted phenyl (IC50 = 8.3 nM vs. 13.0 nM) [2] positions this compound as a key reference for SAR studies aimed at optimizing chromone- and chromene-based MAO-B inhibitors. Researchers developing next-generation MAO-B inhibitors for Parkinson's disease or other neurodegenerative conditions can use this compound as a benchmark for evaluating the contribution of halogen substitution to target engagement.

CYP2A6-Selective Probe Compound

With an IC50 of 130 nM at CYP2A6 and 23-fold selectivity over CYP2B6 and CYP2C9 (IC50 = 3.0 μM for both) [3], this compound can serve as a CYP2A6-selective inhibitor in in vitro drug metabolism studies. This selectivity profile enables researchers to interrogate CYP2A6-mediated metabolic pathways with reduced confounding inhibition of other major hepatic CYP isoforms, making it valuable for reaction phenotyping and drug-drug interaction risk assessment in early-stage drug discovery.

SERT-Preferring Tool Compound

The compound's transporter inhibition profile (SERT IC50 = 100 nM, NET IC50 = 443 nM, DAT IC50 = 658-945 nM) [1] provides a 4.4× selectivity window favoring SERT over NET. This makes it a useful tool for studies requiring preferential SERT inhibition without complete ablation of NET or DAT activity, such as investigating serotonin-specific contributions to behavioral pharmacology or validating SERT-targeted therapeutic hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.